Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
CAS No.:
Cat. No.: VC15576038
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O6S |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | methyl 3-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
| Standard InChI | InChI=1S/C21H20N2O6S/c1-3-29-20(26)14-7-9-16(10-8-14)22-17-18(24)23(21(27)30-17)12-13-5-4-6-15(11-13)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3 |
| Standard InChI Key | PGUQILSKFPUCPA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC |
Introduction
Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a complex organic compound featuring a thiazolidinone moiety, an ethoxycarbonyl group, and a benzoate ester. This compound has garnered attention due to its potential multifunctional biological activities, making it a subject of interest in medicinal chemistry.
Biological Activities and Applications
This compound is studied for its potential biological activities, particularly in the fields of medicinal chemistry. Its unique combination of functional groups suggests potential applications in pharmaceuticals, though specific biological targets or therapeutic uses are not well-documented in the available literature.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Ethoxycarbonyl-2,4-dioxo-thiazolidine | Contains a thiazolidinone core | Known for strong anti-inflammatory properties |
| Methyl 4-amino benzoate | Simple amine ester | Commonly used as a building block in organic synthesis |
| Ethyl 2-(4-(ethoxycarbonyl)phenyl)thiazolidine | Similar ethoxycarbonyl and thiazolidine structure | Exhibits different biological activity profiles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume